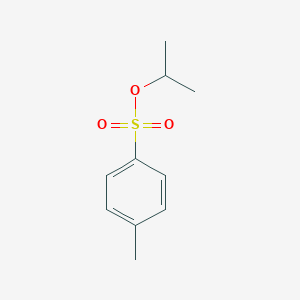

Isopropyl 4-methylbenzenesulfonate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2307-69-9 |

|---|---|

分子式 |

C10H14O3S |

分子量 |

214.28 g/mol |

IUPAC 名称 |

(4-methylphenyl) propane-2-sulfonate |

InChI |

InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |

InChI 键 |

MUTOLSSCMLECRU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C |

规范 SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C(C)C |

其他CAS编号 |

2307-69-9 |

Pictograms |

Irritant |

同义词 |

2-Propyl tosylate; 4-Methylbenzenesulfonic Acid 1-Methylethyl Ester; Isopropyl p-Methylbenzenesulfonate; Isopropyl p-Toluenesulfonate; Toluene-4-sulfonic Acid; Isopropyl Ester; |

产品来源 |

United States |

Synthetic Methodologies for Isopropyl 4 Methylbenzenesulfonate and Analogous Tosylates

Regioselective and Stereoselective Tosylation Strategies

The selective functionalization of molecules with multiple hydroxyl groups is a significant challenge in organic synthesis. Regioselective and stereoselective tosylation strategies offer precise control over which hydroxyl group is modified, a critical factor in the synthesis of complex molecules.

Controlled Mono-Tosylation of Polyols and Glycols

Several techniques are employed to achieve controlled mono-tosylation. These often involve maintaining a low concentration of the tosylating agent, p-toluenesulfonyl chloride (TsCl), relative to the diol or glycol. jchemlett.com This can be accomplished through methods such as the slow addition of TsCl or by using a large excess of the polyol. jchemlett.com Conducting the reaction at low temperatures, often with an ice bath, helps to slow the reaction rate and further enhance selectivity. jchemlett.com

One effective method for the selective mono-tosylation of symmetrical diols involves the use of silver(I) oxide and a catalytic amount of potassium iodide. researchgate.net This approach is notable for not requiring a large excess of the diol and proceeds under mild conditions with high yields. researchgate.net The high selectivity is attributed to the difference in acidity between the two hydroxyl groups, which is influenced by intramolecular hydrogen bonding. researchgate.net

Another approach utilizes dibutyltin (B87310) oxide as a catalyst for the regioselective mono-tosylation of vicinal diols. google.com This method has been shown to be effective even at very low catalyst concentrations, minimizing tin contamination in the final product. google.com Diarylborinic acid catalysis also provides an efficient and general method for the selective tosylation of 1,2- and 1,3-diols, offering an alternative to organotin-catalyzed reactions. organic-chemistry.org

The stereochemical outcome of tosylation is also a critical consideration. The tosylation of an alcohol with TsCl in the presence of a base like pyridine (B92270) proceeds without inversion of configuration at a chiral center because the carbon-oxygen bond of the alcohol is not broken during the reaction. libretexts.orgyoutube.com This retention of stereochemistry is a significant advantage in the synthesis of enantiomerically pure compounds. encyclopedia.pub

Optimization of Heterogeneous Tosylation Conditions

Heterogeneous catalysis in tosylation reactions offers several advantages, including simplified product purification and catalyst recycling. The optimization of these conditions is crucial for maximizing efficiency and yield. A key area of study involves the tosylation of cellulose (B213188), a complex biopolymer with numerous hydroxyl groups.

Research on the heterogeneous tosylation of microcrystalline cellulose (MCC) has demonstrated that a statistical design of experiments can be a valuable tool for optimization. mdpi.comnih.gov Factors such as reaction time, temperature, and the molar ratio of tosyl chloride to the anhydroglucose (B10753087) unit (AGU) of cellulose are critical parameters. mdpi.comnih.govresearchgate.net For instance, optimized conditions for the heterogeneous tosylation of MCC in pyridine were found to be a reaction time of 144 hours at 30°C with a 10:1 molar ratio of TsCl to AGU, resulting in a high degree of substitution (DS) of 1.80. mdpi.comnih.gov Interestingly, higher temperatures did not significantly improve the reaction, suggesting that near-ambient temperatures are sufficient. mdpi.com

The choice of solvent and base also plays a significant role. While pyridine is commonly used, alternative, more environmentally friendly solvent systems are being explored. mdpi.comrsc.orgresearchgate.net For example, the tosylation of cellulose has been successfully carried out in an eco-friendly NaOH-urea solvent system. rsc.orgresearchgate.net

Green Chemistry Principles in Tosylate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tosylates to reduce environmental impact and improve safety and efficiency. jchemlett.comjchemlett.com Key areas of focus include the use of solvent-free conditions, continuous flow chemistry, and the development of recyclable catalysts.

Solvent-Free Reaction Environments

Eliminating organic solvents from chemical reactions is a core tenet of green chemistry. Solvent-free tosylation methods offer benefits such as reduced waste, lower costs, and simplified purification procedures. cdnsciencepub.comresearchgate.netcdnsciencepub.com

One effective solvent-free method involves the use of heteropolyacids, such as AlPW12O40 and AlPMo12O40, as catalysts. cdnsciencepub.comresearchgate.netcdnsciencepub.com In this procedure, the alcohol or phenol (B47542), p-toluenesulfonyl chloride, and the catalyst are simply ground together in a mortar and pestle at room temperature. cdnsciencepub.com This method has been shown to produce excellent yields in short reaction times and exhibits chemoselectivity, with secondary alcohols being tosylated in the presence of primary hydroxyl groups. cdnsciencepub.comresearchgate.net

Another solvent-free approach utilizes a solid base, such as potassium carbonate, to facilitate the tosylation of alcohols. sciencemadness.orgresearchgate.net This grinding method is fast, efficient, and scalable. sciencemadness.org For less reactive alcohols, the addition of potassium hydroxide (B78521) can enhance the reaction rate. sciencemadness.org This solid-state tosylation is considered a green chemical process due to the absence of solvents. sciencemadness.org

| Catalyst/Base | Substrate Scope | Key Advantages |

| Heteropolyacids (e.g., AlPW12O40) | Alcohols, Phenols | Excellent yields, short reaction times, chemoselective for secondary alcohols. cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Potassium Carbonate | Primary and some secondary alcohols | Fast, efficient, scalable, simple procedure. sciencemadness.orgresearchgate.net |

| Potassium Carbonate / Potassium Hydroxide | Broader range of alcohols, including less reactive ones | High yields, very short reaction times. sciencemadness.org |

Continuous Flow Chemistry for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a powerful tool for improving the efficiency and safety of chemical processes. youtube.comyoutube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This methodology offers several advantages over traditional batch processing, including improved heat transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. youtube.com

The application of continuous flow technology to tosylation and related reactions has shown significant promise. For example, the synthesis of fullerene derivatives via cycloaddition reactions, which can involve tosylhydrazone precursors, has been successfully translated from batch to continuous flow processes. nih.gov This transition resulted in significant improvements in reaction times and yields. nih.gov The ability to precisely control the reaction conditions in a flow reactor is particularly beneficial for reactions involving highly reactive intermediates. youtube.com

Development of Recyclable Catalysts for Tosylation Reactions

One approach involves immobilizing homogeneous catalysts on a solid support. nih.gov This allows for the catalyst to be easily separated from the reaction mixture by filtration. For example, palladium catalysts have been supported on polymers and reused multiple times with only a slight decrease in activity. nih.govnajah.edu Similarly, rhodium complexes have been immobilized and recycled for numerous runs without loss of activity. nih.gov

Another strategy involves using catalysts that precipitate out of the reaction mixture upon completion. bnl.gov A tungsten catalyst for the hydrosilylation of ketones, a reaction analogous to some steps in tosylate synthesis, was designed to be soluble in the reactant but insoluble in the product. bnl.gov This allowed for simple decantation to separate the catalyst for reuse. bnl.gov

Ionic liquids have also been investigated as recyclable catalysts. nih.gov For instance, an imidazole-based ionic liquid tosylate has been synthesized and used as an efficient and easily recyclable catalyst for the alkylation of phenol with tert-butyl alcohol. nih.gov

Aqueous Media for Sustainable Alkylation Reactions Utilizing Tosylates

The use of aqueous media for organic synthesis has garnered significant attention as a key pillar of green chemistry, aiming to reduce the reliance on volatile and often hazardous organic solvents. rsc.orgrsc.org In the context of alkylation reactions involving tosylates, water presents both challenges and opportunities. While the reactants, such as alkyl tosylates and many nucleophiles, often exhibit poor solubility in water, innovative strategies have been developed to overcome this limitation and harness the unique properties of water as a reaction medium.

One of the most promising approaches involves the use of hydrotropes. rsc.orgrsc.org Hydrotropes are amphiphilic compounds that can enhance the solubility of hydrophobic substances in water at high concentrations. Sodium p-toluenesulfonate (NaOTs), the salt of the leaving group in many tosylate-based alkylations, has been effectively employed as a hydrotropic medium. rsc.orgrsc.orgacs.org This strategy is particularly elegant as the reaction byproduct, NaOTs, can be repurposed as the reaction medium for subsequent runs, significantly improving the process's environmental factor. rsc.orgrsc.org

Research has demonstrated that concentrated aqueous solutions of NaOTs can serve as a recyclable and environmentally benign medium for various organic transformations, including SN1 and SN2 reactions. acs.org These reactions often proceed in higher yields and under milder conditions compared to those conducted in pure water or common organic solvents. acs.org For instance, the uncatalyzed epoxidation of certain alkenes in a saturated NaOTs solution showed a dramatic increase in reaction rate compared to the same reaction in pure water. acs.org

Detailed Research Findings

A notable study reported an efficient alkylation protocol using aqueous sodium tosylate (NaTos) solutions as a hydrotrope-containing medium for the synthesis of alkyl aryl ethers, thioethers, and N-alkylated tosylamides. rsc.orgrsc.org The reactions proceeded in high yields under mild conditions. A key advantage highlighted was the ability to recycle the aqueous NaTos salt waste as the reaction medium for at least ten consecutive cycles without a significant drop in product yield. rsc.orgrsc.org This approach offers a substantial improvement in the environmental factor over many traditional methods that generate significant salt and solvent waste. rsc.orgrsc.org

The effectiveness of aqueous NaTos as a reaction medium is further illustrated by comparing the yields of specific alkylation reactions in different solvents.

| Solvent/Medium | Yield (%) |

|---|---|

| 20 wt% aq. NaTos | 98 |

| Water | 15 |

| 1 wt% aq. SDS | 80 |

| Toluene (B28343) | <5 |

| Acetonitrile (B52724) | 10 |

The data clearly shows that the aqueous NaTos medium significantly outperforms pure water and common organic solvents for this particular reaction. rsc.org

Furthermore, the concept of "on-water" synthesis, where reactions are carried out in an aqueous emulsion, has been explored for tosylation reactions. researchgate.net This method leverages the insolubility of the reactants and products in water as a driving force for the reaction, often accelerated by microwave assistance. researchgate.net This catalyst-free approach represents a highly environmentally friendly process, with p-toluenesulfonic acid being the only major byproduct, which can be readily separated. researchgate.net

The development of water-solvent methods for the tosylation of alcohols, promoted by a base like potassium hydroxide (KOH) and a catalytic amount of an amine, further expands the scope of sustainable tosylate chemistry. researchgate.net By carefully controlling the pH, the undesirable hydrolysis of the sulfonyl chloride can be minimized, allowing for the efficient synthesis of primary alcohol tosylates in excellent yields. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Isopropyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions of Isopropyl 4-Methylbenzenesulfonate (B104242)

The tosylate anion is a superb leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group. vedantu.comaklectures.com This inherent stability facilitates the cleavage of the carbon-oxygen bond in isopropyl 4-methylbenzenesulfonate, making it susceptible to attack by nucleophiles. These reactions can proceed through different mechanistic pathways, primarily S({N})1 and S({N})2.

S(_{N})1 Pathways: Solvolysis Studies and Carbocationic Intermediates

In the presence of a weak nucleophile or a polar protic solvent, this compound can undergo solvolysis via an S(_{N})1 mechanism. This pathway involves a two-step process initiated by the departure of the tosylate leaving group to form a secondary isopropyl carbocation. This carbocation is a transient intermediate that is subsequently attacked by the solvent molecule (the nucleophile).

S({N})1 and E1 reactions often compete, as both share the same rate-determining step: the formation of the carbocation. quora.comlibretexts.org The reaction conditions, particularly the nature of the nucleophile and the temperature, play a crucial role in determining the predominant pathway. Weakly basic nucleophiles favor substitution, while higher temperatures tend to favor elimination. quora.comyoutube.com For secondary substrates like isopropyl tosylate, solvolysis in a neutral medium like water or an alcohol can lead to a mixture of S({N})1 and E1 products. libretexts.org

S(_{N})2 Pathways: Stereochemical Inversion and Stereospecificity

When a strong nucleophile is employed, the reaction with this compound typically follows an S({N})2 pathway. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the tosylate leaving group. fiveable.mechemistrysteps.com A key characteristic of the S({N})2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgsciencemadness.org If the starting alcohol used to prepare the tosylate is chiral, the subsequent S(_{N})2 reaction will result in a product with the opposite configuration. libretexts.orglibretexts.org

Comparative Analysis of Leaving Group Abilities

The effectiveness of a leaving group is determined by its ability to stabilize the negative charge it carries after departing from the substrate. The tosylate group is considered an excellent leaving group, often superior to halides like chloride and bromide. fiveable.mestackexchange.com This is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, which makes the tosylate anion a very weak base. vedantu.comaklectures.comlibretexts.org

The relative reactivity of leaving groups can be influenced by the nucleophile. For instance, with ethoxide as the nucleophile, tosylate is a better leaving group than iodide or bromide. However, with a thiolate nucleophile, the order of reactivity can change. stackexchange.com

| Leaving Group | Relative Rate (Nucleophile: Ethoxide) | Relative Rate (Nucleophile: Thiolate) |

| Tosylate | High | Moderate |

| Iodide | Moderate | High |

| Bromide | Low | High |

This table illustrates the relative reactivity of different leaving groups with different nucleophiles.

Elimination Reactions Involving this compound

In addition to substitution, this compound can also undergo elimination reactions to form propene. These reactions are also categorized into two primary mechanistic pathways: E1 and E2.

E1 Pathways and Competing Mechanistic Routes

The E1 (Elimination, Unimolecular) pathway is a two-step process that proceeds through the same carbocationic intermediate as the S(_{N})1 reaction. quora.com Following the formation of the isopropyl carbocation, a weak base (often the solvent) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

As mentioned earlier, S({N})1 and E1 reactions are competitive. quora.comlibretexts.org For tertiary and secondary substrates, increasing the reaction temperature generally favors the E1 pathway over the S({N})1 pathway. youtube.commasterorganicchemistry.com This is because elimination reactions are typically more entropically favored than substitution reactions. youtube.com The use of non-nucleophilic acids like sulfuric acid or phosphoric acid can also promote E1 elimination by protonating the alcohol precursor to form a better leaving group without introducing a competing strong nucleophile. masterorganicchemistry.commasterorganicchemistry.com

E2 Pathways and Stereochemical Control

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. openstax.org This reaction requires a specific geometric arrangement of the proton and the leaving group, known as anti-periplanar geometry, for optimal orbital overlap in the transition state. openstax.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com

The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene, making the E2 reaction stereospecific. chemistrysteps.commasterorganicchemistry.com For a substrate like this compound, where there is only one type of adjacent proton, the E2 reaction will lead to the formation of propene. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, can favor the E2 pathway over the competing S(_{N})2 reaction. masterorganicchemistry.com

| Reaction | Substrate | Reagent/Conditions | Major Product(s) | Mechanism |

| Substitution | This compound | Strong Nucleophile (e.g., NaCN) | Isopropyl cyanide | S({N})2 |

| Substitution | This compound | Weak Nucleophile/Solvent (e.g., H₂O, heat) | Isopropanol | S(_{N})1 |

| Elimination | This compound | Strong, bulky base (e.g., KOC(CH₃)₃) | Propene | E2 |

| Elimination | This compound | Weak base/heat (e.g., H₂O, heat) | Propene | E1 |

This table provides a summary of the expected major products and mechanisms for the reactions of this compound under different conditions.

Rearrangement Reactions Promoted by this compound

The tosylate group in this compound plays a crucial role in promoting various rearrangement reactions. These reactions often proceed through the formation of reactive intermediates, facilitated by the departure of the tosylate anion.

Phenolic and Alcoholic Rearrangement Processes

While direct rearrangement of this compound itself is not the primary focus, its role as an alkylating agent can initiate sequences leading to rearrangements in other molecules. For instance, the alkylation of phenols or alcohols can be a prelude to subsequent skeletal reorganizations. The hydroxyl group of an alcohol can be converted into a tosylate, a much better leaving group. This "activation" of the hydroxyl group is a common strategy to facilitate substitution or elimination reactions. For primary and secondary alcohols, this conversion to the tosylate does not invert the stereochemistry at the carbon atom. openochem.org

Decarboxylative Claisen Rearrangements of Allylic Tosylmalonate Esters

A notable application of tosylates is in the decarboxylative Claisen rearrangement of allylic tosylmalonate esters. figshare.comacs.orgacs.orgnih.gov This one-pot reaction involves a figshare.comfigshare.com-sigmatropic rearrangement followed by decarboxylation under mild conditions. figshare.comacs.orgnih.gov The process serves as a regiospecific method for the formal allylation of methyl tosylacetate. figshare.comacs.org

The reaction is initiated by the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the allylic tosylmalonate ester. acs.org This intermediate then undergoes the figshare.comfigshare.com-sigmatropic rearrangement. Subsequent desilylation and decarboxylation lead to the final homoallylic sulfone product. acs.org The efficiency of this rearrangement can be influenced by the choice of silylating agent and base. acs.org

Kinetic studies on the decarboxylative Claisen rearrangement of methyl (E)-3-phenyl-2-propenyl 2-tosylmalonate esters have provided evidence for a stepwise mechanism with significant positive charge buildup on the distal carbon of the allylic system in the transition state of the sigmatropic rearrangement. researchgate.net This is supported by the observation that electron-donating groups on the aromatic ring of the cinnamyl moiety accelerate the reaction. researchgate.net

Reactions with Organometallic Reagents

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles. libretexts.orglibretexts.org Their reactions with alkyl tosylates, including this compound, are fundamental in carbon-carbon bond formation. These reactions must be conducted under anhydrous conditions as organometallic reagents readily react with protic solvents like water. libretexts.orglibretexts.org

Palladium-Catalyzed Allylic Cross-Coupling Reactions of Homoallylic Tosylates

Palladium catalysis has been instrumental in developing cross-coupling reactions involving homoallylic tosylates and boronic acids or esters. organic-chemistry.orgnih.govacs.org These reactions effectively functionalize an allylic C-H bond. The mechanism involves an initial SN2-type stereoinvertive oxidative addition of the unactivated alkyl tosylate to a Pd(0) complex. organic-chemistry.orgnih.govacs.org This is followed by β-hydride elimination to form a diene-palladium-hydride complex, and subsequent migratory insertion of the alkene into the palladium-hydride bond generates a π-allyl intermediate. acs.org Transmetalation with the boronate reagent and subsequent reductive elimination yield the final cross-coupled product. nih.govacs.org The use of N,N-ligands, such as 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox), has been shown to be effective for these transformations, which can be performed at ambient temperatures. organic-chemistry.orgnih.gov

Table 1: Palladium-Catalyzed Allylic Cross-Coupling of Homoallylic Tosylates

| Substrate | Nucleophile | Catalyst/Ligand | Product | Yield (%) | Reference |

| Homoallylic Tosylate | Arylboronic Acid | Pd(0)/quinox | Allylic Arylated Product | High | organic-chemistry.orgnih.gov |

| Homoallylic Tosylate | Vinylboronic Acid | Pd(0)/quinox | Allylic Vinylated Product | High | organic-chemistry.org |

| Secondary Homoallylic Tosylate | Arylboronic Ester | Pd(0)/quinox | Allylic Arylated Product | Good | organic-chemistry.orgnih.govacs.org |

Nickel-Catalyzed Reductive Cross-Coupling with Allyl Alcohols and Other Electrophiles

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for forming C-C bonds between two electrophiles, such as alkyl tosylates and allyl alcohols. nih.govnih.govacs.org This approach is particularly valuable as it utilizes readily available starting materials. nih.govnih.gov The stereospecificity of these reactions allows for the coupling of chiral, non-racemic alkyl tosylates with allyl alcohols to produce valuable allylation products with a high degree of stereochemical retention. nih.govnih.govacs.org A simple nickel salt in conjunction with a reductant is typically employed as the catalytic system. nih.govnih.gov Mechanistic studies suggest the in situ formation of an allyl Grignard reagent as the active nucleophile in some cases. nih.gov

Table 2: Nickel-Catalyzed Reductive Cross-Coupling

| Alkyl Electrophile | Allyl Electrophile | Catalyst System | Product | Stereospecificity | Reference |

| Chiral Alkyl Tosylate | Allyl Alcohol | Ni salt/Reductant | Allylated Alkane | High | nih.govnih.govacs.org |

| Alkyl Bromide | Allylic Acetate/Carbonate | Ni or Co catalyst | Allylated Alkane | Stereoablative | nih.gov |

Diboration of Secondary Alkyl Tosylates

A transition-metal-free method for the 1,2-diboration of secondary alkyl tosylates has been developed, yielding alkyl 1,2-bis(boronate esters). nih.govnih.gov This reaction proceeds with high regio- and diastereoselectivity. The key to this transformation is the use of a combination of potassium iodide and N,N-dimethylacetamide (DMA). nih.govnih.gov This methodology is tolerant of a wide range of functional groups and has been successfully applied to the late-stage modification of complex molecules. nih.govnih.gov The resulting 1,2-bis(boronate esters) are versatile synthetic intermediates. nih.gov

Table 3: Transition-Metal-Free Diboration of Secondary Alkyl Tosylates

| Substrate | Reagents | Product | Yield | Selectivity | Reference |

| Secondary Alkyl Tosylate | B₂(pin)₂, KI, DMA | Alkyl 1,2-bis(boronate ester) | Good to Excellent | High Regio- and Diastereoselectivity | nih.govnih.gov |

| 1-(Bromoethyl)arenes | B₂(pin)₂, KI, DMA | Aryl-substituted 1,2-bis(boronate ester) | Excellent | High | nih.gov |

| Secondary Alkyl Chlorides | B₂(pin)₂, KI, DMA | Alkyl 1,2-bis(boronate ester) | Good | High | nih.gov |

Transformations Involving Organosodium Reagents

This compound, as an alkyl tosylate, is an excellent substrate for nucleophilic substitution reactions. ucalgary.ca The tosylate group (OTs) is a superior leaving group because its negative charge is well-stabilized by resonance. ucalgary.calibretexts.org This reactivity can be harnessed in reactions with potent nucleophiles like organosodium compounds.

Organosodium reagents can be prepared through methods such as the halogen-sodium exchange. nih.gov A recent development involves using a primary, bulky alkylsodium, like neopentylsodium, which is generated in situ from neopentyl chloride and a sodium dispersion. nih.gov This method provides efficient access to a wide variety of aryl- and alkenylsodium compounds that were previously difficult to synthesize. nih.gov

Once formed, these organosodium compounds (R-Na) can act as powerful nucleophiles in reactions with this compound. The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the organosodium reagent attacks the carbon atom bearing the tosylate group, displacing the tosylate anion and forming a new carbon-carbon bond.

General Reaction Scheme:

R-Na + CH3C6H4SO2OCH(CH3)2 → R-CH(CH3)2 + NaOTs

(where R = aryl, alkenyl, or alkyl group)

This transformation is valuable in synthetic chemistry for creating complex carbon skeletons by coupling an isopropyl group to various organic fragments. The use of in situ generated organosodium reagents from readily available precursors makes this an attractive and practical approach. nih.gov

Hydrolytic Pathways and Stability of Tosylate Esters

Tosylate esters like this compound are generally stable compounds but can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases with heating. researchgate.net The stability of the tosyl group is a key reason for its widespread use as a protecting group and as an activating group for alcohols in nucleophilic substitution. wikipedia.org

The hydrolysis of a tosylate ester involves the cleavage of the sulfur-oxygen (S-O) or carbon-oxygen (C-O) bond. In neutral or acidic water, the reaction typically proceeds through a nucleophilic attack by water on the sulfur atom (SN2(S) mechanism) or on the alkyl carbon (SN1 or SN2 mechanism). rsc.org

SN2 Mechanism: A water molecule can directly attack the carbon atom attached to the tosylate oxygen, leading to an inversion of stereochemistry at that carbon. This pathway is common for primary and secondary alkyl tosylates like isopropyl tosylate. ucalgary.ca

SN1 Mechanism: For tertiary or other sterically hindered tosylates, the reaction may proceed through a carbocation intermediate, which can lead to a mixture of stereoisomers and potential rearrangement products. chemistrysteps.com

Associative SN2(S) Mechanism: Studies on related sulfamate (B1201201) esters show that hydrolysis can occur via an associative mechanism where water attacks the sulfur atom directly, leading to S-O bond cleavage. rsc.org

The stability of tosylate esters is significantly greater than that of corresponding alkyl halides, but they are sensitive to moisture, especially at elevated temperatures. biosynth.com While generally stable for isolation and purification, prolonged exposure to aqueous environments, especially outside a neutral pH range, can lead to the hydrolysis of this compound back to isopropyl alcohol and p-toluenesulfonic acid.

Catalytic Applications of Tosylate Derivatives

Tosylate derivatives, particularly p-toluenesulfonic acid (p-TsOH) and its metal salts, are widely used as strong acid catalysts in organic synthesis. p-toluenesulfonicacid-ptbba.comajgreenchem.com

Esterification: p-TsOH is a common catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester. masterorganicchemistry.com Being a strong, organic-soluble acid, it efficiently protonates the carbonyl oxygen of the carboxylic acid. p-toluenesulfonicacid-ptbba.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.commasterorganicchemistry.com The reaction is an equilibrium, and the use of excess alcohol or removal of water drives it towards the ester product. p-toluenesulfonicacid-ptbba.com Solid-supported p-TsOH catalysts have also been developed to enhance recyclability and simplify purification. rsc.org

Acylation: Metal tosylates, such as Indium(III) tosylate (In(OTs)3), have emerged as effective Lewis acid catalysts for Friedel-Crafts acylation reactions. organic-chemistry.org These reactions traditionally require stoichiometric amounts of corrosive promoters like aluminum trichloride. mdpi.org Catalytic amounts of In(OTs)3 can efficiently promote the acylation of electron-rich aromatic compounds with acylating agents like acid anhydrides or esters. organic-chemistry.orgmdpi.org The reaction proceeds under milder conditions and offers a more environmentally benign alternative to classical methods. organic-chemistry.org

| Catalyst | Acylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| In(OTs)3 (1 mol%) | Acetic Anhydride (B1165640) | Nitromethane | High | mdpi.org |

| InBr3 (10 mol%) / Me2HSiCl | Isopropyl Ester | Not specified | Good | organic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in modern synthesis. Tosylate derivatives play a key role in the preparation of substrates for these complex transformations.

While the tosyl group itself is often used as a protecting group for alcohols and amines, certain metal tosylates can catalyze the removal of other protecting groups. wikipedia.org This application highlights the versatility of tosylate chemistry.

A notable example is the use of iron(III) tosylate as an inexpensive and readily available catalyst for the deprotection of aromatic and conjugated acetals and ketals. iwu.edu This procedure is particularly attractive because it can be performed in water, the most environmentally benign solvent. iwu.edu The catalytic amount of iron(III) tosylate efficiently facilitates the hydrolysis of the acetal protecting group to regenerate the corresponding aldehyde or ketone under mild conditions.

| Substrate | Catalyst Loading (mol%) | Solvent | Result | Reference |

|---|---|---|---|---|

| Aromatic Acetal | 1.0 - 5.0 | Water | Efficient Deprotection | iwu.edu |

| Conjugated Ketal | 1.0 - 5.0 | Water | Efficient Deprotection | iwu.edu |

This method provides a green and practical alternative to many traditional deprotection protocols that require harsh or anhydrous conditions.

Applications of Isopropyl 4 Methylbenzenesulfonate in Advanced Organic Synthesis

Utilization as a Protecting Group for Hydroxyl Functionalities

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This process is known as protection, and the blocking group is called a protecting group. organic-chemistry.org The hydroxyl group (-OH) is a common functional group that often requires protection due to its nucleophilic and slightly acidic nature.

Isopropyl 4-methylbenzenesulfonate (B104242) is employed to introduce the tosyl (Ts) group, a sulfonate-based protecting group, onto hydroxyl moieties. The tosyl group is stable under a variety of reaction conditions, yet can be selectively removed when needed. masterorganicchemistry.com This stability and selective removal are key characteristics of an effective protecting group. uchicago.edu The reaction involves the treatment of an alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.com While the direct use of isopropyl 4-methylbenzenesulfonate for this transformation is less common than using tosyl chloride, the resulting protected alcohol is an isopropyl tosylate derivative.

The tosyl group, once attached to the hydroxyl oxygen, renders it non-nucleophilic and non-acidic, thus protecting it from a range of reagents, including oxidizing agents, mild acids, and some nucleophiles. masterorganicchemistry.comorganic-chemistry.org The removal of the tosyl group (deprotection) can be achieved under specific conditions, such as reduction with strong reducing agents. The choice of protecting group is crucial, and the tosyl group offers a reliable option for the temporary protection of hydroxyls during complex synthetic sequences. organic-chemistry.org

Precursor for the Synthesis of Fine Chemicals and Pharmaceutical Intermediates

This compound serves as a key starting material and intermediate in the synthesis of various high-value organic molecules, including fine chemicals and active pharmaceutical ingredients (APIs). biosynth.com Its role as an alkylating agent is central to its utility in this context.

The tosylate portion of this compound is an excellent leaving group, making the isopropyl group susceptible to nucleophilic attack. This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized compounds. For instance, it can be used in the alkylation of amines and alcohols.

The synthesis of highly functionalized aryl Grignard reagents containing an ortho-nitro substituent has been achieved through an iodine-magnesium exchange reaction with phenylmagnesium chloride or mesityl magnesium bromide. researchgate.net These reagents are valuable building blocks in organic synthesis.

A general method for the preparation of functionalized compounds involves the reaction of this compound with various nucleophiles. The general reaction is depicted below:

Nucleophile + this compound → Nucleophile-Isopropyl + 4-methylbenzenesulfonate anion

This reaction is fundamental to the construction of more complex molecular architectures.

The formation of carbon-carbon bonds with control over the three-dimensional arrangement of atoms (stereoselectivity) is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules like many pharmaceuticals. nih.govrsc.org While direct examples of this compound in stereoselective C-C bond formation are not extensively documented in the provided context, the principles of using tosylates in such reactions are well-established.

Alkyl tosylates, including isopropyl tosylate, can participate in substitution reactions that proceed with inversion of stereochemistry (SN2 mechanism). If the starting alcohol (from which the tosylate is conceptually derived) is chiral, the subsequent nucleophilic substitution can lead to the formation of a new stereocenter with a predictable configuration. This is a powerful tool for controlling stereochemistry during a synthesis.

For example, a chiral alcohol can be converted to its corresponding tosylate without affecting the stereocenter. Subsequent reaction with a carbon nucleophile, such as an organocuprate, can proceed with inversion of configuration to form a new C-C bond with high stereoselectivity. The development of new methods for carbon-carbon bond formation remains a key area of research in organic synthesis. organic-chemistry.org

Functionalization of Polymeric and Supramolecular Materials

The modification of polymers and other large molecular assemblies is crucial for tailoring their properties for specific applications, such as in biomaterials and drug delivery. nih.govmdpi.comrsc.orguj.edu.pl this compound and related tosylating agents play a significant role in the chemical modification of these materials.

Cellulose (B213188), a naturally abundant polymer, can be chemically modified to create materials with new functionalities. chemistryforsustainability.orgmdpi.com Tosylation of the hydroxyl groups on the cellulose backbone is a key step in this process. chemistryforsustainability.orgrsc.org Cellulose tosylate serves as a versatile intermediate for further chemical transformations. chemistryforsustainability.orgmdpi.com

The tosyl groups act as good leaving groups, allowing for their substitution by various nucleophiles. researchgate.net This enables the introduction of a wide range of functional groups onto the cellulose polymer. For instance, replacing tosyl groups with alkyne groups prepares the cellulose for "click chemistry" reactions, which are highly efficient and are used for attaching biomolecules (bioconjugation). chemistryforsustainability.orgmdpi.comnih.gov This functionalization broadens the applications of cellulose in areas like biocompatible materials and protein immobilization. mdpi.comnih.gov

The degree of substitution of the tosyl groups can be controlled by adjusting the reaction conditions, such as time, temperature, and molar ratios of reactants. mdpi.comrsc.orgnih.gov

Table 1: Optimized Conditions for Cellulose Tosylation

| Parameter | Optimized Value |

|---|---|

| Reaction Time | 144 hours |

| Molar Ratio (Tosyl Chloride:Anhydroglucose (B10753087) Unit) | 10:1 |

| Temperature | 30 °C |

Data derived from a study on the heterogeneous synthesis of microcrystalline cellulose tosylate. mdpi.comnih.gov

This tailored functionalization allows for the development of advanced, eco-friendly materials from a renewable resource. mdpi.comrsc.orgnih.gov

Polyisobutylene (B167198) (PIB) is a chemically stable and biocompatible polymer. nih.gov The introduction of functional groups at the ends of the polymer chains (end-functionalization) is highly desirable for creating new materials and macromolecular architectures. nih.govmdpi.comsigmaaldrich.com

Hydroxyl-terminated polyisobutylene (PIB-OH) can be reacted with tosyl chloride in the presence of a base to produce tosyl-ended polyisobutylene (PIB-OTs). nih.govmdpi.comsigmaaldrich.com These tosyl end-groups can be readily substituted by other functional groups due to the excellent leaving group ability of the tosylate. nih.govmdpi.comsigmaaldrich.com

Systematic studies have shown that the reaction conditions, particularly the amount of base used, significantly impact the final product distribution. nih.govmdpi.comsigmaaldrich.comresearchgate.net For instance, in the tosylation of allyl-terminated PIB-OH, the tosyl end-group can be subsequently displaced by chloride ions formed during the reaction. nih.govmdpi.comsigmaaldrich.com However, by carefully controlling the amount of base, high yields of the desired tosyl-ended PIB can be achieved. nih.govmdpi.comsigmaaldrich.com

Table 2: Effect of Triethylamine (B128534) (TEA) on the Sulfonylation of Allyl-Terminated PIB-OH

| Amount of TEA (equivalents) | Resulting End-Functionality |

|---|---|

| Decreased amounts | >90% tosyl and nosyl functionalities |

This demonstrates the critical role of reaction conditions in achieving high end-functionality. nih.govmdpi.com

These sulfonyl-ended PIBs are valuable precursors for synthesizing novel PIB-containing materials for various applications. nih.govmdpi.comsigmaaldrich.com

Role in Supramolecular Hydrogelator Systems (as a component or related motif)

This compound is not a widely documented standalone hydrogelator. However, the structural motifs it contains—the tosylate group and the isopropyl substituent—can play significant roles in the formation and properties of supramolecular hydrogels. Supramolecular hydrogels are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize water. nih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. nih.gov

The tosylate group, being part of the this compound structure, can be a key component in designing hydrogelating systems. The aromatic ring of the tosyl group can participate in π-π stacking interactions, which are a common driving force for the self-assembly of gelators. wikipedia.org Furthermore, the sulfonate portion of the molecule can engage in hydrogen bonding and electrostatic interactions, which are crucial for the formation of the fibrous networks that characterize many hydrogels. nih.gov For instance, related systems involving sulfonate-containing molecules have been shown to form hydrogels, indicating the potential for the tosylate motif to be integrated into hydrogelator design.

While direct studies of this compound as a primary hydrogelator are not prominent in the literature, its role as a counterion or a component in a larger, more complex hydrogelating system can be inferred. The principles of supramolecular chemistry suggest that the balance of hydrophilic and hydrophobic regions in a molecule is critical for hydrogelation. The isopropyl group provides a hydrophobic domain, while the sulfonate group is polar. This amphiphilicity is a key characteristic of many hydrogelators.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2307-69-9 |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol |

| Physical Form | Semi-Solid/Oil |

| Boiling Point | 107-109 °C at 0.4 Torr |

| Density | 1.142 g/mL at 25 °C |

| Refractive Index | n20/D 1.503 |

This data is compiled from multiple chemical supplier and database sources.

Strategic Reagent for Generating Reactive Intermediates (e.g., Arynes)

Arynes are highly reactive intermediates in organic synthesis, valued for their ability to undergo a variety of transformations to form complex aromatic compounds. A common method for generating arynes involves the use of precursors that can eliminate a leaving group and a vicinal substituent. While sulfonate esters, particularly triflates, are well-known for their excellent leaving group ability in the formation of arynes from ortho-silylaryl triflates, the use of this compound for this purpose is not established as a strategic method.

Research into alternatives for the commonly used triflates has explored other sulfonate esters. For instance, the use of 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates has been developed as a viable class of aryne precursors. acs.orgnih.gov This suggests that the benzenesulfonate (B1194179) scaffold can, in principle, function as a leaving group for aryne generation.

However, a study by Cunico and Dexheimer specifically investigated the potential of 2-(trimethylsilyl)phenyl 4-methylbenzenesulfonate for benzyne (B1209423) generation and found it to be unsuccessful, with the desired products being formed in very low yields. acs.orgnih.gov This finding indicates that while the tosylate is generally a good leaving group, its efficacy in this specific context of aryne formation from a silylaryl precursor is poor. The electronic and steric properties of the 4-methylbenzenesulfonate group, compared to a triflate or even a 4-chlorobenzenesulfonate, appear to be suboptimal for this particular transformation.

The reactivity of alkyl tosylates, such as this compound, is well-established in nucleophilic substitution and elimination reactions where the tosylate anion is displaced. wikipedia.org However, for the generation of arynes from aryl systems, the specific conditions and the nature of the ortho-substituent are critical. The available evidence strongly suggests that this compound is not a strategic or efficient reagent for the generation of arynes.

Table 2: Comparison of Sulfonate Leaving Groups in Aryne Generation

| Precursor Type | Leaving Group | Efficacy in Aryne Generation |

|---|---|---|

| ortho-Silylaryl triflate | Triflate (-OTf) | High |

| ortho-Silylaryl 4-chlorobenzenesulfonate | 4-Chlorobenzenesulfonate (-OBsCl) | Moderate to High |

| ortho-Silylaryl 4-methylbenzenesulfonate | 4-Methylbenzenesulfonate (-OTs) | Very Low |

This table is a summary of findings from the referenced literature.

Spectroscopic Analysis of this compound and its Reaction Systems

Spectroscopic techniques are indispensable for elucidating the structural details of molecules and monitoring their transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. By analyzing chemical shifts, coupling constants, and signal integrations, a complete structural assignment of the molecule can be achieved.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group are observed. Similarly, the ¹³C NMR spectrum shows characteristic peaks for each unique carbon atom in the molecule. This baseline characterization is fundamental for any further mechanistic studies, as it allows for the unambiguous identification of the starting material.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to SO₂) | ~7.80 | Doublet | ~8.2 |

| Ar-H (ortho to CH₃) | ~7.35 | Doublet | ~8.0 |

| CH(CH₃)₂ | ~4.75 | Septet | ~6.2 |

| Ar-CH₃ | ~2.45 | Singlet | N/A |

| CH(CH₃ )₂ | ~1.30 | Doublet | ~6.2 |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C -SO₂ (Ar) | ~144.5 |

| C -CH₃ (Ar) | ~134.0 |

| C H (Ar, ortho to SO₂) | ~129.8 |

| C H (Ar, ortho to CH₃) | ~127.5 |

| C H(CH₃)₂ | ~75.0 |

| Ar-C H₃ | ~21.6 |

| CH(C H₃)₂ | ~22.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignments

In-situ NMR Kinetics for Reaction Rate Determination

In-situ, or real-time, NMR spectroscopy is a powerful method for determining the kinetics of a reaction without the need for quenching or sampling. nih.govnih.gov By setting up a reaction directly within the NMR spectrometer, spectra can be acquired at regular intervals to monitor the concentration changes of reactants, intermediates, and products over time. rsc.orgyoutube.com

For a reaction involving this compound, such as a nucleophilic substitution, the rate can be determined by observing the decrease in the integral of a characteristic reactant peak (e.g., the methine proton signal at ~4.75 ppm) and the simultaneous increase in the integral of a corresponding product peak. rsc.org Plotting the concentration of this compound versus time allows for the determination of the reaction order and the rate constant (k). This technique provides high-quality kinetic data that is crucial for understanding the factors influencing the reaction rate. rsc.org

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms or functional groups during a chemical reaction, thereby providing definitive evidence for a proposed mechanism. In the context of this compound, specific atoms can be replaced with their heavier isotopes, such as ¹³C or Deuterium (²H). nih.gov

For example, to investigate the mechanism of a substitution reaction, one could synthesize this compound with a ¹³C label at the methine carbon of the isopropyl group. Upon reaction with a nucleophile, the position of the ¹³C label in the product molecule, as determined by ¹³C NMR, would confirm whether the isopropyl group was transferred intact. This approach is invaluable for distinguishing between competing reaction pathways.

When reactions involve chiral centers, NMR spectroscopy can be used to determine the stereochemical outcome. Although this compound itself is achiral, it can be used to introduce a tosylate group into a chiral molecule, or a chiral version of the alcohol moiety could be used. In such cases, the stereochemistry of the products provides critical mechanistic information.

For instance, if a reaction at a chiral center proceeds via an Sₙ2 mechanism, an inversion of stereochemistry is expected. If it follows an Sₙ1 mechanism, racemization is the likely outcome. NMR can distinguish between these possibilities. The formation of diastereomers, which have distinct NMR spectra, can be analyzed. The relative integration of signals corresponding to each diastereomer reveals the product distribution. Furthermore, the use of chiral shift reagents can resolve enantiomeric signals, allowing for the determination of enantiomeric excess.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is particularly useful for identifying reaction components, including short-lived reactive intermediates that are not observable by NMR. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and fragile molecules by transferring them from solution to the gas phase as intact ions, often as protonated molecules [M+H]⁺ or other adducts. nih.govnih.gov This makes ESI-MS exceptionally well-suited for monitoring reactions involving this compound in real-time.

By coupling a reaction vessel to an ESI-mass spectrometer, the reaction mixture can be continuously sampled. In a hypothetical hydrolysis of this compound, ESI-MS could detect the [M+H]⁺ ion of the starting material (m/z 215.08), the p-toluenesulfonic acid product (m/z 173.04), and potentially key intermediates. For example, the detection of a carbocation intermediate (isopropyl cation), although challenging due to its high reactivity, might be possible through derivatization or observation of its adducts. This provides direct evidence for the species involved in the reaction mechanism.

Table 3: Hypothetical ESI-MS Data for Monitoring a Reaction of this compound

| Compound Name | Role in Reaction | Formula | Expected [M+H]⁺ (m/z) |

| This compound | Reactant | C₁₀H₁₄O₃S | 215.08 |

| p-Toluenesulfonic acid | Product | C₇H₈O₃S | 173.04 |

| Propan-2-ol | Product | C₃H₈O | 61.07 |

Mass Spectrometry for Reactive Intermediate Identification

Tandem Mass Spectrometry (MS2) for Structural Information

Tandem mass spectrometry (MS/MS or MS2) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. wikipedia.orgnih.gov In a typical MS/MS experiment, the intact molecule is first ionized and separated based on its mass-to-charge ratio (m/z). biocompare.com This initial ion, known as the precursor ion, is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions, called product ions. youtube.com The analysis of these fragments provides a "fingerprint" of the molecule's structure. nih.gov

For this compound, the fragmentation pattern in MS2 can be predicted based on the stability of the resulting fragments. libretexts.orgyoutube.com The most probable fragmentation pathways involve the cleavage of the ester bond and the bonds within the isopropyl and tosyl groups. The tosylate group (CH₃C₆H₄SO₂O⁻) is an excellent leaving group, meaning it readily detaches from the rest of the molecule. masterorganicchemistry.comyoutube.com

Key fragmentation patterns for this compound would likely include:

Loss of the isopropyl group: This would result in a fragment corresponding to the tosylate anion (m/z 155).

Loss of the tosyl group: This would lead to the formation of an isopropyl cation (m/z 43).

Fragmentation of the tosyl group: This could produce characteristic ions such as the tropylium (B1234903) ion (m/z 91) from the toluene (B28343) portion.

The relative abundance of these fragments in the MS2 spectrum provides valuable information for confirming the identity and structure of this compound. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high precision. nih.gov This high accuracy allows for the determination of the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars).

For this compound (C₁₀H₁₄O₃S), HRMS can confirm its elemental composition by providing a highly accurate mass measurement. guidechem.comcymitquimica.com The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms (10 carbons, 14 hydrogens, 3 oxygens, and 1 sulfur). The experimentally measured mass from an HRMS instrument should match this theoretical value to within a few parts per million (ppm), providing strong evidence for the correct elemental formula. nih.govoatext.com This level of certainty is crucial in research and quality control, for instance, in identifying potential genotoxic impurities in pharmaceutical products. oatext.comnih.gov

Table 1: Theoretical Isotopic Distribution for this compound (C₁₀H₁₄O₃S)

| Mass (m/z) | Relative Abundance (%) |

| 214.0664 | 100.00 |

| 215.0701 | 11.48 |

| 216.0633 | 4.88 |

| 216.0735 | 1.16 |

This table presents the predicted isotopic pattern for the molecular ion of this compound, which can be verified by HRMS analysis.

Vibrational Spectroscopy (FTIR) for Monitoring Functional Group Transformations

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. pharmaffiliates.com Different functional groups vibrate at characteristic frequencies, and these vibrations appear as distinct peaks in an FTIR spectrum. nist.gov This makes FTIR an invaluable tool for monitoring the progress of chemical reactions, as the disappearance of reactant peaks and the appearance of product peaks can be readily observed.

In the context of reactions involving this compound, FTIR spectroscopy can be used to track the transformation of functional groups. For example, in the synthesis of this compound from isopropyl alcohol and p-toluenesulfonyl chloride, one would monitor the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of the characteristic S=O stretching bands of the sulfonate ester.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| S=O | Asymmetric Stretching | 1350-1370 |

| S=O | Symmetric Stretching | 1170-1190 |

| C-O | Stretching | 1000-1300 |

| S-O-C | Stretching | 900-1000 |

This table highlights the key vibrational frequencies that can be used to identify and characterize this compound and monitor its reactions.

The tosylation of alcohols is a common transformation in organic synthesis, and FTIR is a practical method to confirm the successful conversion of the hydroxyl group to the tosylate ester. youtube.comnih.gov

X-ray Crystallography for Molecular Structure and Supramolecular Interactions

For a derivative of this compound, namely 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, X-ray crystallography has been used to elucidate its detailed molecular structure. iucr.orgresearchgate.net The analysis revealed a molecule composed of a tetrasubstituted phenyl ring linked to a toluenesulfonate (B8598656) group through an oxygen atom. iucr.org The two phenyl rings in the structure were found to have a dihedral angle of 60.03 (9)°. nih.gov

Furthermore, X-ray crystallography provides insights into the supramolecular interactions that govern how molecules are arranged in the crystal lattice. In the case of the aforementioned derivative, the molecules are linked by C-H···O and C-H···π interactions, forming a three-dimensional network. iucr.orgresearchgate.net These non-covalent interactions play a crucial role in the stability and physical properties of the crystalline material.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are indispensable tools for gaining a deeper understanding of chemical structures, properties, and reaction mechanisms at the molecular level.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a popular tool for studying reaction mechanisms, predicting the geometries of reactants, products, and transition states, and calculating their relative energies. acs.org

DFT calculations can be applied to study the reactions of this compound, such as nucleophilic substitution reactions where the tosylate group acts as a good leaving group. wikipedia.org By modeling the reaction pathway, DFT can help to identify the transition state structure and calculate the activation energy, providing insights into the reaction kinetics. For instance, DFT studies have been employed to understand the preference of certain reactions over others, such as C-H functionalization versus cyclopropanation. acs.org

Computational and Spectroscopic Characterization for Mechanistic Elucidation

Theoretical and Computational Methods

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure, dynamics, and thermodynamics of chemical systems, offering profound insights into reaction mechanisms that are often inaccessible by experimental means alone. For tosylate esters, such as Isopropyl 4-methylbenzenesulfonate (B104242), MD simulations are highly applicable for elucidating the intricate details of their behavior in solution, particularly concerning nucleophilic substitution and elimination reactions where the tosylate moiety functions as an excellent leaving group. ucalgary.ca While specific, in-depth MD simulation studies focusing exclusively on Isopropyl 4-methylbenzenesulfonate are not extensively documented in publicly available literature, the principles and methodologies are well-established through studies on analogous ester and sulfonate systems. nih.govrug.nl

The primary utility of MD simulations in this context is to model the entire reaction system, including the tosylate ester, the nucleophile, and a large number of explicit solvent molecules, over a period of time. This allows for the observation of molecular motions, solvent reorganization, and the conformational changes that precede a chemical reaction. For instance, MD simulations have been successfully employed to study the neutral hydrolysis of other esters in water. rug.nl In such studies, the simulation can track the spatial distribution of water molecules around the ester's carbonyl carbon and the sulfonyl sulfur, identifying the reactive conformations from which a reaction can proceed. rug.nlcore.ac.uk

Key mechanistic insights that can be derived from MD simulations of tosylate ester systems include:

Solvation Dynamics: The arrangement and dynamics of solvent molecules around the tosyl group are critical for stabilizing the departing anion. MD simulations can quantify the structure of the solvent shell and the energetics of solvation, which are crucial components of the reaction barrier. Studies on related sulfonate anions in solution have used MD to reveal detailed information about cation-anion association and the competition between solvent molecules and counter-ions for binding sites. nih.gov

Pre-equilibrium and Reactive Conformations: A reaction does not occur from any random orientation. MD simulations can be used to calculate the probability of finding the system in a "reactive conformation" (RC), where the nucleophile is properly oriented to attack the electrophilic carbon center of the isopropyl group. rug.nl By analyzing the simulation trajectories, researchers can define geometric constraints for a successful reaction and determine the free energy associated with achieving this pre-equilibrium state.

Leaving Group Departure: The simulations can model the dynamics of the C-O bond cleavage and the subsequent departure of the p-toluenesulfonate anion. This includes observing the charge distribution changes and the interaction of the nascent anion with the surrounding solvent, which stabilizes the leaving group and facilitates the reaction. ucalgary.ca

Research on the hydrolysis of activated esters has demonstrated the quantitative power of this approach. By defining a reactive conformation based on geometric criteria, MD simulations were able to calculate the percentage of time the system spent in this state, which correlated well with experimentally observed reaction rates. rug.nl This methodology is directly transferable to the study of S_N2 reactions involving this compound, where the approach of a nucleophile could be similarly modeled.

The table below presents findings from a representative MD simulation study on the neutral hydrolysis of an activated ester, p-methoxyphenyl dichloroacetate (B87207) (MPDA), illustrating the type of quantitative data that can be obtained and applied to understand the reaction dynamics of similar ester systems, including tosylates. rug.nl

| Parameter | System | Finding | Mechanistic Insight |

|---|---|---|---|

| Percentage of Reactive Conformations (RC) | MPDA in pure water | ~15% | Provides a quantitative measure of the pre-equilibrium required for the reaction to occur, linking molecular configurations to the overall rate. rug.nl |

| Calculated Rate Constant (kcalc) | MPDA in pure water | 3.9 x 10-3 s-1 | Demonstrates the predictive power of MD simulations, showing strong agreement with the experimental rate constant (2.78 x 10-3 s-1). rug.nl |

| Effect of Hydrophobic Cosolutes (e.g., t-BuOH) | MPDA in water/cosolute mixture | Logarithm of the rate constant shows a near-linear correlation with cosolute concentration. | Illustrates how MD can model the influence of the solvent environment on reaction kinetics, explaining rate retardation effects observed experimentally. rug.nl |

Structure Reactivity Relationships of Tosylate Esters

Influence of Molecular Conformation and Steric Hindrance on Reactivity

The reactivity of isopropyl 4-methylbenzenesulfonate (B104242) is significantly influenced by its molecular conformation and the steric hindrance imparted by the isopropyl group. In nucleophilic substitution reactions, the bulky isopropyl group presents a considerable steric barrier to the backside attack required for a bimolecular (S_N2) mechanism. libretexts.org This steric hindrance raises the energy of the S_N2 transition state, making this pathway less favorable compared to reactions with less hindered primary tosylates. libretexts.org

Consequently, isopropyl 4-methylbenzenesulfonate often favors a unimolecular (S_N1) reaction pathway, especially in polar, non-nucleophilic solvents. chemistryhall.com The S_N1 mechanism proceeds through a carbocation intermediate, and the secondary isopropyl carbocation formed from this compound is more stable than a primary carbocation, further favoring this pathway. chemistrysteps.com However, the stability of the secondary carbocation is less than that of a tertiary carbocation, placing isopropyl tosylate at a mechanistic crossroads where both S_N1 and S_N2 pathways can be competitive depending on the reaction conditions. reddit.com

The table below illustrates the general trend of decreasing S_N2 reactivity with increasing steric hindrance for a series of alkyl tosylates.

Table 1: Relative Reactivity of Alkyl Tosylates in S_N2 Reactions

| Alkyl Group | Structure | Relative Rate | Steric Hindrance |

|---|---|---|---|

| Methyl | CH₃- | 30 | Low |

| Ethyl | CH₃CH₂- | 1 | Moderate |

| Isopropyl | (CH₃)₂CH- | 0.02 | High |

| Neopentyl | (CH₃)₃CCH₂- | 0.00001 | Very High |

The conformation of the substrate can also play a crucial role, particularly in cyclic systems. For instance, in cyclohexane (B81311) derivatives, an axial tosylate is generally more reactive in E2 elimination reactions than an equatorial one because it can more readily achieve the necessary anti-periplanar alignment with an axial proton. reddit.com While this compound is acyclic, the principles of conformational effects on reactivity are transferable.

Electronic Effects on Leaving Group Ability and Reaction Rates

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group due to a combination of inductive and resonance effects. The sulfonyl group (SO₂) is strongly electron-withdrawing, which polarizes the carbon-oxygen bond, making the carbon atom more electrophilic and facilitating its cleavage. askiitians.comaklectures.com

Upon departure, the negative charge on the oxygen atom is delocalized by resonance over the three oxygen atoms of the sulfonate group and the aromatic ring. aklectures.commasterorganicchemistry.com This extensive charge delocalization stabilizes the resulting tosylate anion, making it a weak base and, therefore, an excellent leaving group. askiitians.commasterorganicchemistry.com The stability of the tosylate anion is a key factor in the high reactivity of tosylate esters in both substitution and elimination reactions. ucalgary.ca

The pKa of the conjugate acid of the leaving group is a good indicator of its ability to depart. The conjugate acid of the tosylate anion is p-toluenesulfonic acid, which is a strong acid with a pKa of approximately -2.8. ucalgary.ca This is in stark contrast to the conjugate acid of a hydroxide (B78521) ion (water), which has a pKa of about 15.7, explaining why tosylates are much better leaving groups than alcohols. ucalgary.ca

The electronic nature of the substituents on the aromatic ring of the tosylate can also influence reactivity, although this effect is generally less pronounced than the effect of the alkyl group. Electron-withdrawing groups on the benzene (B151609) ring can slightly increase the leaving group ability of the tosylate, while electron-donating groups can slightly decrease it. nih.gov

Quantitative Structure-Reactivity Correlations in Sigmatropic Rearrangements

Quantitative structure-reactivity relationships (QSRRs) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. chemrxiv.org The Hammett equation is a well-known example of a linear free-energy relationship used to quantify the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. wikipedia.org

While sigmatropic rearrangements of this compound itself are not commonly studied, QSRRs have been applied to sigmatropic rearrangements of related tosylate esters. For example, studies on the decarboxylative Claisen rearrangement of allylic tosylmalonate esters have shown a linear free-energy relationship. rsc.orgnih.gov These studies revealed that electron-donating substituents on a phenyl group in the allylic moiety accelerate the rearrangement, indicating the development of positive charge at the benzylic position in the transition state. rsc.orgresearchgate.net

The application of the Hammett equation to the solvolysis of benzyl (B1604629) tosylates has also been investigated. acs.orgproquest.com In these cases, the reaction constant (ρ) provides insight into the charge development at the benzylic carbon in the transition state. A large negative ρ value suggests significant positive charge buildup, consistent with an S_N1-like mechanism. acs.orgnih.gov

Comparative Reactivity Studies of this compound Analogues

The reactivity of this compound is best understood when compared to its analogues, such as other alkyl tosylates. These studies highlight the influence of the alkyl group's structure on the reaction mechanism and rate.

The solvolysis of a series of alkyl tosylates in various solvents is a classic example of such a comparative study. The rates of solvolysis are highly dependent on the stability of the carbocation that is formed in the rate-determining step of the S_N1 reaction.

Table 2: Relative Rates of Solvolysis of Alkyl Tosylates in Acetic Acid at 25°C

| Alkyl Group | Structure | Relative Rate | Primary Mechanism |

|---|---|---|---|

| Methyl | CH₃- | 1 | S_N2 |

| Ethyl | CH₃CH₂- | 1.7 | S_N2 |

| Isopropyl | (CH₃)₂CH- | 45 | Borderline S_N1/S_N2 |

| tert-Butyl | (CH₃)₃C- | 10⁸ | S_N1 |

As shown in the table, the rate of solvolysis increases dramatically from methyl to tert-butyl tosylate. This compound occupies an intermediate position, where both S_N1 and S_N2 mechanisms can be operative. whiterose.ac.uk The choice of solvent can also have a profound effect on the reaction pathway. In nucleophilic solvents, the S_N2 pathway is more likely, while in non-nucleophilic, polar solvents, the S_N1 pathway is favored.

Analogues with different sulfonate leaving groups, such as mesylates (methanesulfonates) and triflates (trifluoromethanesulfonates), have also been compared. Mesylates have similar leaving group ability to tosylates. masterorganicchemistry.com Triflate, however, is a much better leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which further stabilizes the resulting anion. masterorganicchemistry.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Efficient Tosylate Transformations

The transformation of alcohols into tosylates is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). masterorganicchemistry.comucalgary.ca This activation allows for a wide range of subsequent nucleophilic substitution and elimination reactions. masterorganicchemistry.com Traditionally, the synthesis of tosylates involves the reaction of an alcohol with tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). mdpi.com However, ongoing research focuses on the development of more efficient and milder catalytic systems.

Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and 1-methylimidazole (B24206) (1-MI) have been shown to be effective for the tosylation of various substrates, including sterically hindered alcohols and polymers. mdpi.comresearchgate.net For instance, the combination of DMAP as an activating reagent and TEA as an HCl scavenger has been successfully employed in the synthesis of complex polyoxometalate derivatives. researchgate.net

Recent advancements have also explored the use of metal-based catalysts. Ytterbium(III) trifluoromethanesulfonate (B1224126) has been reported as an efficient catalyst for the reaction of alcohols with toluenesulfonic acid anhydride (B1165640), affording alkyl tosylates in high yields under neutral and mild conditions. organic-chemistry.org Furthermore, indium-catalyzed sulfonylation has demonstrated broad applicability for the synthesis of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org Looking ahead, the development of catalytic systems based on earth-abundant and non-toxic metals is a key area of interest. Moreover, the discovery of catalysts that can facilitate direct C-H tosylation would represent a significant leap forward in synthetic efficiency.

| Catalyst System | Substrate Type | Key Advantages |

| 4-Dimethylaminopyridine (DMAP)/Triethylamine (TEA) | Alcohols, Polyols, Polyoxometalates | High efficiency, suitable for complex molecules. mdpi.comresearchgate.net |

| Ytterbium(III) trifluoromethanesulfonate | Primary and secondary alcohols | Mild and neutral reaction conditions, easy product purification. organic-chemistry.org |

| Indium Catalysts | Alcohols, Amines | High yields, applicable to less nucleophilic and sterically hindered substrates. organic-chemistry.org |

| Molybdenum and Tungsten Cationic Compounds | Alkenes | Catalyzes polymerization, oligomerization, and rearrangement. psu.edu |

Advancements in Sustainable and Atom-Economical Synthesis of Isopropyl 4-Methylbenzenesulfonate (B104242)

The principles of green chemistry are increasingly influencing the design of synthetic routes. The synthesis of isopropyl 4-methylbenzenesulfonate is no exception, with a growing emphasis on sustainable and atom-economical methods. Traditional tosylation methods often generate stoichiometric amounts of waste, such as pyridinium (B92312) hydrochloride. ucalgary.ca

A significant advancement in this area is the development of tosylation reactions in eco-friendly solvent systems. For example, the efficient tosylation of starch has been demonstrated in a NaOH–urea solvent system in the presence of surfactants. rsc.org This approach avoids the use of volatile and toxic organic solvents. Another promising green strategy is the use of electro-oxidation to synthesize arylsulfonates from readily available phenols and sodium arenesulfinates, eliminating the need for chemical oxidants. organic-chemistry.org

Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is another critical consideration. The use of toluenesulfonic acid anhydride with an efficient catalyst, as seen with Ytterbium(III) trifluoromethanesulfonate, can improve atom economy compared to using tosyl chloride, where the chloride is a leaving group. organic-chemistry.org Future research will likely focus on catalytic methods that utilize p-toluenesulfonic acid directly or develop recyclable catalytic systems to further enhance the sustainability of tosylate synthesis.

Exploration of New Mechanistic Pathways and Unprecedented Reactivity Modes

While the SN2 reaction of tosylates is a well-established and predictable transformation, researchers continue to uncover new mechanistic pathways and unexpected reactivity. The conversion of an alcohol to a tosylate typically proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org The subsequent nucleophilic attack then occurs with inversion of configuration, a hallmark of the SN2 mechanism. chemistrysteps.com

However, the nature of the substrate and reaction conditions can lead to deviations from this standard pathway. For instance, studies on the tosylation of Cinchona alkaloids have revealed the unexpected formation of a cinchonicine enol tosylate, suggesting a competing E2 elimination pathway. researchgate.net The formation of a highly reactive sulfene (B1252967) intermediate has been proposed in the mesylation of alcohols, which can differ from the mechanism of tosylation. chemistrysteps.com